APDye 350 Picolyl Azide

Description

Historical Context and Evolution of Bioorthogonal Probes

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.orgacs.org The need for tools to study biomolecules in their natural environments spurred the development of these highly selective and biocompatible reactions. escholarship.orgnih.gov For decades, scientists have used bioorthogonal methods to visualize and profile a wide array of biomolecules, including proteins, glycans, lipids, and nucleic acids, leading to fundamental discoveries in cell and organismal biology. escholarship.orgrsc.org

The evolution of this field has been driven by the need to develop a diverse toolkit of reactions with varying rates and features to suit different applications. escholarship.orgnih.gov Early methods laid the groundwork, but limitations inspired the creation of more finely tuned and efficient probes. escholarship.org Key developments include the Staudinger ligation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often called "click chemistry," which provided robust and selective ways to tag biomolecules. rsc.orgfrontiersin.org Subsequent innovations focused on improving reaction speeds and biocompatibility, leading to the development of strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, which expanded the possibilities for live-cell and in-vivo imaging. escholarship.orgresearchgate.net

Significance of APDye 350 Picolyl Azide (B81097) in Contemporary Chemical Biology

APDye 350 Picolyl Azide is a blue-fluorescent probe that combines a bright and photostable dye with a specialized bioorthogonal handle. axispharm.comaxispharm.com Its significance in modern chemical biology lies in its ability to facilitate highly efficient and biocompatible labeling of target molecules. The compound is an azide-activated probe designed to react with terminal alkynes through the copper-catalyzed click reaction (CuAAC). axispharm.commedchemexpress.com

The integration of the picolyl azide motif is a key feature that enhances its utility, particularly for studies in living cells. frontiersin.orgsmolecule.com This structural element allows the reaction to proceed efficiently at very low copper concentrations, which is crucial for minimizing the toxicity associated with the copper catalyst in biological systems. smolecule.comescholarship.orgbiotium.com APDye 350 Picolyl Azide is water-soluble and provides a stable signal, making it a valuable tool for various detection methods, including fluorescence microscopy and flow cytometry. axispharm.comaxispharm.com

Structural Innovations Enabling Enhanced Reactivity (e.g., picolyl azide motif)

The primary structural innovation of APDye 350 Picolyl Azide is the incorporation of the picolyl azide group. frontiersin.orgresearchgate.net This motif consists of an azide group attached to a pyridine (B92270) ring, which functions as a copper-chelating agent. frontiersin.orgescholarship.org In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), this chelation capability accelerates the reaction rate. escholarship.org

This enhanced reactivity means that high product yields can be achieved with significantly lower concentrations of the Cu(I) catalyst. frontiersin.orgsmolecule.com The ability to reduce the amount of copper is a major advantage for live-cell labeling applications, as high copper levels can be toxic to cells. smolecule.comescholarship.org Research has demonstrated that proteins labeled with a genetically encoded picolyl azide-containing amino acid show improved reactivity with alkyne reagents in CuAAC. frontiersin.orgresearchgate.netdiva-portal.orgnih.gov This innovation makes the picolyl azide a superior choice over traditional azides for bioorthogonal chemistry applications where cell viability and minimal perturbation are critical. smolecule.com

Overview of Principal Research Domains Utilizing APDye 350 Picolyl Azide

The unique properties of APDye 350 Picolyl Azide make it suitable for a range of advanced research applications. Its primary use is as a fluorescent probe for the detection and visualization of alkyne-modified biomolecules. biotium.com

Key research domains include:

Fluorescence Microscopy: The bright blue fluorescence of the APDye 350 dye allows for high-resolution imaging of labeled biomolecules within fixed or living cells and tissues. rsc.orgaxispharm.com

Flow Cytometry: The probe is used to label and detect specific cell populations or intracellular targets that have been metabolically or enzymatically tagged with alkynes. axispharm.comaxispharm.com

Bioconjugation and Labeling: It serves as a tool for "clicking" a fluorescent tag onto various classes of biomolecules, including proteins, nucleic acids, and glycans, for detection and analysis. rsc.orgsmolecule.com

Protein Engineering and Analysis: The genetic incorporation of picolyl azide-containing noncanonical amino acids into proteins allows for site-specific labeling to study protein interactions, function, and localization. frontiersin.orgsmolecule.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of APDye 350 Picolyl Azide

| Property | Value |

| Molecular Weight | 515.5 g/mol |

| Purity | ≥95% |

| Excitation Maximum (Ex) | ~350 nm |

| Emission Maximum (Em) | ~438 nm |

| Appearance | Blue Fluorescent |

| Solubility | Water-Soluble |

Data sourced from AxisPharm and Thermo Fisher Scientific. axispharm.comaxispharm.comthermofisher.com

Structure

3D Structure

Properties

Molecular Formula |

C21H21N7O7S |

|---|---|

Molecular Weight |

515.5 g/mol |

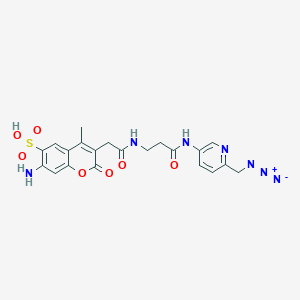

IUPAC Name |

7-amino-3-[2-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |

InChI |

InChI=1S/C21H21N7O7S/c1-11-14-6-18(36(32,33)34)16(22)8-17(14)35-21(31)15(11)7-20(30)24-5-4-19(29)27-13-3-2-12(25-9-13)10-26-28-23/h2-3,6,8-9H,4-5,7,10,22H2,1H3,(H,24,30)(H,27,29)(H,32,33,34) |

InChI Key |

SFMHKGGENQWXLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-] |

Origin of Product |

United States |

Theoretical Frameworks of Picolyl Azide Mediated Bioorthogonal Ligation

Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Picolyl Azides

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that unites a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole. wikipedia.org The introduction of a picolyl group—a pyridine (B92270) ring adjacent to the azidomethyl group—creates a "copper-chelating azide". frontiersin.org This internal chelating capability fundamentally improves the reaction's performance, particularly in demanding biological contexts. frontiersin.orgnih.gov

The electronic properties of the pyridine ring can further modulate this effect. The introduction of electron-donating groups onto the pyridine ring increases the electron density on the chelating nitrogen, which can enhance its coordination to Cu(I) and further accelerate the reaction. nih.gov Conversely, electron-withdrawing groups can dampen this accelerating effect. nih.gov

The use of picolyl azides leads to a dramatic acceleration of the CuAAC reaction, a phenomenon referred to as chelation-assisted CuAAC. nih.gov This kinetic enhancement is particularly significant under biocompatible conditions where low, less-toxic concentrations of copper are required. nih.govnih.gov Research has shown that using a picolyl azide can increase the signal in protein labeling experiments on living cells by as much as 25-fold compared to conventional, non-chelating azides. nih.gov

The rate enhancement is so pronounced that it can compensate for reductions in catalyst concentration. For instance, the reaction rate with a picolyl azide at a low copper concentration of 10 µM can exceed the rate observed with a non-chelating azide at a much higher concentration of 100 µM. nih.gov This allows for a significant reduction in copper-induced cytotoxicity in live-cell imaging and in vivo labeling applications. nih.govvectorlabs.com

| Azide Type | CuSO₄ Concentration | Auxiliary Ligand | Relative Rate/Signal Enhancement | Reference |

|---|---|---|---|---|

| Picolyl Azide | 10 µM | THPTA | 1.6-fold greater signal than non-chelating azide at 100 µM Cu | nih.gov |

| Picolyl Azide | 40 µM | BTTAA | 3.9-fold greater signal than non-chelating azide at 100 µM Cu | nih.gov |

| Picolyl Azide | 10-100 µM | None | Rate is at least as high as non-chelating azide with THPTA | nih.gov |

| Picolyl Azide | N/A | N/A | Up to 25-fold signal increase in cell surface protein labeling | nih.gov |

Auxiliary ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), are commonly used in CuAAC to stabilize the Cu(I) oxidation state, prevent its disproportionation, and increase its solubility in aqueous media. wikipedia.orgfrontiersin.orgresearchgate.net The internal chelating nature of picolyl azide is powerful enough to accelerate the reaction significantly even in the complete absence of such external ligands. nih.gov The reaction rates with picolyl azide without an auxiliary ligand can be as high or higher than those of conventional azides that require a ligand. nih.gov

However, the best performance is typically achieved through a synergistic effect. frontiersin.org Combining a copper-chelating picolyl azide with an optimized, water-soluble auxiliary ligand like BTTAA results in the fastest reaction rates and highest labeling efficiencies. nih.gov Therefore, while auxiliary ligands are not strictly required when using picolyl azides, their inclusion is recommended for achieving maximal reaction speed and signal output, especially in complex biological systems. frontiersin.orgnih.gov

Principles of Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the inherent cytotoxicity of copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free bioorthogonal reaction. vectorlabs.commdpi.com This reaction relies on using a strained alkyne, typically a derivative of cyclooctyne (B158145), to react spontaneously with an azide. nih.gov

The driving force for SPAAC is the high degree of ring strain within the eight-membered cyclooctyne ring. jcmarot.com Linear alkynes have a bond angle of 180°, but this is severely distorted in a cyclooctyne. nih.gov This distortion raises the ground-state energy of the alkyne, making it highly reactive. jcmarot.com The substantial enthalpic energy released upon the [3+2] cycloaddition with an azide alleviates this ring strain, which significantly lowers the activation energy of the reaction. mdpi.comnih.gov

Unlike the copper-catalyzed reaction which proceeds through a stepwise mechanism involving metal intermediates, the strain-promoted reaction is a concerted [3+2] dipolar cycloaddition. nih.gov Density functional theory (DFT) calculations have shown that the energy required to distort the cyclooctyne and the azide into the transition-state geometry is much lower than for a linear alkyne, accounting for the fast reaction rate in the absence of a catalyst. nih.gov

The choice between CuAAC (utilizing a picolyl azide) and SPAAC for a conjugation application depends on a trade-off between reaction kinetics, biocompatibility, and the potential for steric perturbation.

Reaction Kinetics : CuAAC is generally much faster than SPAAC. nih.govacs.org The second-order rate constants for CuAAC are typically in the range of 10-100 M⁻¹s⁻¹, whereas even the fastest SPAAC reactions have rates around 1 M⁻¹s⁻¹. nih.gov The use of a picolyl azide further widens this kinetic gap, making chelation-assisted CuAAC the superior choice for applications requiring very rapid labeling at low concentrations. nih.gov

Biocompatibility : The primary advantage of SPAAC is the complete avoidance of copper, eliminating concerns about catalyst-induced cytotoxicity or the generation of reactive oxygen species (ROS). vectorlabs.comresearchgate.net However, the development of picolyl azides and advanced ligands allows CuAAC to be performed effectively at low micromolar copper concentrations (e.g., 10-40 µM) that show minimal toxicity in many cellular systems. frontiersin.orgnih.gov

Specificity and Side Reactions : Strained cyclooctynes used in SPAAC can exhibit off-target reactivity, notably with thiols present in cysteine residues of proteins. nih.gov In contrast, the terminal alkynes and azides used in CuAAC are generally considered more inert to other biological functional groups, potentially offering higher specificity. nih.gov

Steric Bulk : The functional groups for CuAAC, a small terminal alkyne and an azide, are minimally perturbing. acs.org In contrast, the cyclooctyne reagents required for SPAAC are significantly larger and more hydrophobic. This bulk can present challenges with steric hindrance or may alter the solubility and biological activity of the labeled molecule. acs.org

| Parameter | Chelation-Assisted CuAAC (with Picolyl Azide) | SPAAC (with Cyclooctyne) | References |

|---|---|---|---|

| Catalyst | Cu(I) | None (Copper-free) | nih.govvectorlabs.com |

| Relative Rate | Very Fast (dramatically enhanced by picolyl group) | Fast (but generally >10-fold slower than CuAAC) | nih.govacs.org |

| Biocompatibility | Good; low, non-toxic Cu concentrations are effective | Excellent; no metal catalyst toxicity | nih.govvectorlabs.com |

| Side Reactions | Low potential for off-target reactions | Potential for reaction with thiols (e.g., cysteine) | nih.gov |

| Steric Perturbation | Low (small alkyne and azide groups) | Higher (bulky, hydrophobic cyclooctyne group) | acs.org |

Theoretical Basis of Fluorescent Dye Functionality within Conjugates

The utility of APDye 350 Picolyl Azide as a labeling agent is fundamentally dependent on the photophysical properties of the APDye 350 fluorophore. Understanding these properties is essential for interpreting the data obtained from experiments utilizing this compound.

Photophysical Principles of Dye Excitation and Emission

The fluorescence of APDye 350, a coumarin-based dye, is governed by the principles of electronic excitation and subsequent relaxation. The process begins with the absorption of a photon of a specific wavelength, which elevates an electron from its ground state (S₀) to an excited singlet state (S₁ or S₂). This is followed by a rapid, non-radiative relaxation to the lowest vibrational level of the S₁ state. The fluorescence emission occurs when the electron returns from the S₁ state to the S₀ ground state, releasing the excess energy as a photon.

Due to energy loss during the relaxation processes in the excited state, the emitted photon has lower energy, and therefore a longer wavelength, than the absorbed photon. This phenomenon is known as the Stokes shift. A larger Stokes shift is generally advantageous in fluorescence applications as it minimizes the overlap between the excitation and emission spectra, thereby reducing background interference and improving signal detection.

The photophysical properties of APDye 350 Picolyl Azide are summarized in the table below. It is spectrally similar to Alexa Fluor® 350. axispharm.com

| Property | Value |

|---|---|

| Excitation Maximum (λex) | ~350 nm |

| Emission Maximum (λem) | ~441 nm |

Impact of Conjugation Environment on Fluorophore Performance

The local environment surrounding a fluorophore can significantly influence its photophysical properties. This is particularly true for coumarin (B35378) dyes, which are known for their environmental sensitivity. nih.govtaylorfrancis.com Factors such as solvent polarity, viscosity, and the presence of quenchers can alter the fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime (the average time the molecule spends in the excited state).

This environmental sensitivity, often referred to as solvatochromism, arises from changes in the electronic distribution of the fluorophore in its ground and excited states. nih.gov For many coumarin derivatives, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum and can also affect the fluorescence intensity. nih.gov

When APDye 350 Picolyl Azide is conjugated to a biomolecule, the local environment of the dye is altered. The dye is no longer in a simple aqueous solution but is instead in close proximity to the amino acid residues and other functional groups of the biomolecule. This new microenvironment can impact the dye's photophysical properties in several ways:

Changes in Polarity: The local environment within a protein or other biomolecule can be significantly less polar than the surrounding aqueous buffer. This change in polarity can lead to shifts in the excitation and emission spectra of the APDye 350 fluorophore.

Steric Hindrance: The attachment to a larger molecule can restrict the vibrational and rotational freedom of the dye, which can sometimes lead to an increase in the fluorescence quantum yield by reducing non-radiative decay pathways.

Quenching: Certain amino acid residues, such as tryptophan and tyrosine, can act as quenchers of fluorescence if they are in close proximity to the dye. This can lead to a decrease in the fluorescence intensity and lifetime.

While specific quantitative data on the photophysical changes of APDye 350 Picolyl Azide upon conjugation are not extensively detailed in publicly available research, the general principles observed for coumarin dyes suggest that such changes are to be expected. researchgate.netnih.gov For instance, studies on other fluorescent dyes have shown that conjugation can lead to either an enhancement or a quenching of fluorescence, depending on the specific dye and the nature of the biomolecule it is attached to. Therefore, it is crucial to characterize the photophysical properties of the dye-biomolecule conjugate in the context of the specific experimental system to ensure accurate interpretation of the fluorescence data.

Methodological Advancements in Click Chemistry Applications of Apdye 350 Picolyl Azide

Strategies for Site-Specific Biomolecule Labeling with APDye 350 Picolyl Azide (B81097)

Site-specific labeling is essential for accurately studying the function and localization of biomolecules without disrupting their native structure. The enhanced reactivity of APDye 350 Picolyl Azide facilitates several sophisticated strategies for precisely tagging proteins, nucleic acids, lipids, and glycans.

Two primary methodologies have been refined for the site-specific labeling of proteins using picolyl azides.

Enzymatic Labeling via PRIME: The PRobe Incorporation Mediated by Enzymes (PRIME) technique utilizes an engineered Escherichia coli lipoic acid ligase (LplA) to covalently attach a picolyl azide (pAz) to a specific 13-amino acid LplA acceptor peptide (LAP). nih.govspringernature.comnih.gov This LAP tag is genetically fused to the protein of interest (POI), directing the LplA enzyme to attach the picolyl azide probe at a predetermined location. nih.govnih.gov The picolyl azide-functionalized protein can then be conjugated with an alkyne-bearing molecule in the second step via chelation-assisted CuAAC. springernature.comnih.gov This two-step process allows for precise control over the labeling site on cell-surface or purified proteins. nih.govspringernature.com

Genetic Code Expansion: This approach involves the site-specific incorporation of a noncanonical amino acid (ncAA) containing a picolyl azide moiety directly into the protein's polypeptide chain during translation. researchgate.networdpress.com By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, an ncAA like picolyl azide-lysine (PazK) can be encoded in response to an amber (UAG) stop codon that has been introduced at the desired site in the gene of the POI. researchgate.netfrontiersin.orgnih.gov This method allows proteins to be expressed with a built-in picolyl azide handle, ready for subsequent click chemistry conjugation with alkyne-modified probes. researchgate.netfrontiersin.org This technique has been successfully demonstrated in mammalian cells for labeling complex proteins like G protein-coupled receptors (GPCRs). frontiersin.orgnih.gov

The primary strategy for tagging nucleic acids involves metabolic labeling. Cells are cultured in the presence of nucleoside analogs containing a bioorthogonal alkyne group, such as 5-ethynyl uridine (EU), a surrogate for uridine. nih.gov These alkyne-modified nucleosides are incorporated into newly synthesized RNA during transcription. nih.gov Following cell fixation, the alkyne-tagged RNA can be detected with high sensitivity by performing a click reaction with APDye 350 Picolyl Azide. nih.gov The enhanced reaction efficiency afforded by the picolyl azide moiety is particularly advantageous for detecting low-abundance transcripts. vectorlabs.comvectorlabs.com

Similar to nucleic acids, lipids and glycans can be tagged using metabolic labeling strategies.

Lipid Conjugation: Cells are incubated with fatty acids, cholesterol, or choline analogs that have been modified with an alkyne tag. nih.govnih.gov For example, cells can be fed with alkyne-oleate, alkyne-cholesterol, or propargylcholine, which are then integrated into cellular membranes and lipid droplets. nih.govnih.gov These metabolically incorporated alkyne lipids can then be visualized with high signal intensity by conjugation with APDye 350 Picolyl Azide. The use of picolyl azide reporters has been shown to increase the signal intensity of lipid imaging by up to 42-fold compared to conventional azide dyes. nih.govresearchgate.net

Glycan Conjugation: Glycans are labeled by introducing alkyne- or azide-modified monosaccharide analogs into cellular metabolic pathways. nih.gov These "clickable" sugars are incorporated into glycoproteins and other glycoconjugates. The subsequent conjugation with a corresponding picolyl azide or alkyne probe allows for the specific visualization of these modified glycans.

Optimization of Reaction Conditions for APDye 350 Picolyl Azide Conjugation

A key advantage of APDye 350 Picolyl Azide is the ability to perform CuAAC reactions under conditions that are significantly more compatible with biological specimens. This is achieved through catalyst minimization and is reflected in the reaction's favorable kinetics in aqueous environments.

Further minimization of copper-induced toxicity is achieved by using protective, water-soluble ligands for the Cu(I) ion, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA. nih.govbroadpharm.com These ligands not only accelerate the cycloaddition but also sequester the copper ion, limiting its ability to participate in damaging side reactions. nih.govthermofisher.com The combination of a picolyl azide probe with a protective ligand allows for efficient labeling on the surface of living cells with copper concentrations as low as 10–40 µM, levels at which minimal toxicity is observed. nih.govfrontiersin.org Research has shown that using picolyl azides allows for at least a tenfold reduction in copper catalyst concentration compared to reactions with conventional, non-chelating azides. vectorlabs.comvectorlabs.com

| Azide Type | Typical Copper Concentration (Conventional Azide) | Achievable Copper Concentration (Picolyl Azide) | Biocompatibility Note |

|---|---|---|---|

| Protein Labeling (Live Cells) | >100 µM | 10-50 µM nih.govfrontiersin.org | Reduced copper significantly lowers cytotoxicity and impact on cell viability. frontiersin.orgnih.gov |

| Lipid Imaging (Fixed Cells) | >500 µM | 50-200 µM nih.gov | Lower copper concentrations help preserve the fluorescence of co-imaged fluorescent proteins (e.g., GFP). nih.govresearchgate.net |

The chelation effect of the picolyl group dramatically enhances the rate of the CuAAC reaction in aqueous buffers. nih.gov Kinetic studies, often performed using fluorogenic alkynes like 7-ethynyl coumarin (B35378) whose fluorescence increases upon reaction, have quantified this rate enhancement. nih.gov

In comparative studies, reactions with picolyl azide proceed to completion significantly faster than those with conventional non-chelating azides under identical conditions. nih.gov For example, in the presence of the accelerating ligand THPTA, picolyl azide reactions can reach completion in under 5 minutes, even at a low copper concentration of 10 µM. nih.gov In contrast, a conventional azide at a 10-fold higher copper concentration (100 µM) reacts more slowly. nih.gov The rate enhancement from the picolyl azide is so pronounced that it can compensate for the complete omission of an accelerating ligand like THPTA, a condition under which conventional azides show almost no detectable product. nih.gov This translates to a substantial increase in labeling efficiency and signal intensity, with reports of up to a 25-fold to 40-fold increase in specific signal on labeled cells compared to standard azides. vectorlabs.comnih.gov

| Condition | Azide Type | Reaction Time to Completion |

|---|---|---|

| 10 µM CuSO₄ + THPTA | Picolyl Azide | < 5 minutes nih.gov |

| 10 µM CuSO₄ + THPTA | Conventional Azide | > 30 minutes (incomplete) nih.gov |

| 100 µM CuSO₄ + THPTA | Conventional Azide | ~ 30 minutes nih.gov |

| 100 µM CuSO₄ (No Ligand) | Picolyl Azide | ~ 30 minutes nih.gov |

| 100 µM CuSO₄ (No Ligand) | Conventional Azide | No detectable product after 30 minutes nih.gov |

pH and Temperature Dependence of Conjugation Reactions

The efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, the cornerstone of click chemistry, is significantly influenced by reaction parameters such as pH and temperature. For the bioconjugation of APDye 350 Picolyl Azide to alkyne-modified biomolecules, optimizing these conditions is critical to ensure high yield and maintain the integrity of the biological target.

pH Dependence: The optimal pH for CuAAC bioconjugations is generally within the neutral to slightly basic range, typically between pH 7.0 and 7.5. researchgate.net This range represents a compromise between reaction efficiency and the stability of the biomolecules being labeled. Deviations outside this range can lead to reduced reaction rates or degradation of sensitive proteins and nucleic acids. Strongly acidic conditions can protonate the triazole product and may interfere with the catalytic cycle, while highly basic conditions can lead to side reactions and degradation of reactants. For most applications involving proteins or live cells, buffers such as phosphate-buffered saline (PBS) or HEPES at a pH of 7.0-7.5 are recommended as a starting point for optimization. researchgate.net

Temperature Dependence: CuAAC reactions are often conducted at room temperature. While modest increases in temperature can accelerate the reaction rate, this must be balanced against the thermal stability of the biomolecule of interest. For many protein labeling experiments, the reaction proceeds efficiently at room temperature (approx. 20-25°C) or at 37°C for reactions involving mammalian cells. The enhanced kinetics provided by the picolyl azide group often obviates the need for elevated temperatures, allowing for efficient conjugation under mild, biocompatibility-focused conditions.

Table 1: Influence of pH and Temperature on APDye 350 Picolyl Azide Conjugation

| Parameter | Condition | Effect on Conjugation Reaction | Rationale/Remarks |

|---|---|---|---|

| pH | Acidic (pH < 6.5) | Reduced efficiency | Potential for catalyst inhibition and protonation of reactants. |

| Neutral (pH 7.0 - 7.5) | Optimal | Balances reaction efficiency with biomolecule stability. researchgate.net | |

| Alkaline (pH > 8.0) | Potential for side reactions | Risk of biomolecule degradation and catalyst precipitation. | |

| Temperature | Low (4°C) | Slow reaction rate | May be used for very sensitive biomolecules over extended reaction times. |

| Ambient (20-25°C) | Generally sufficient | Commonly used for standard bioconjugation; provides a good balance of rate and stability. | |

| Elevated (37°C) | Increased reaction rate | Suitable for cell-based labeling but must be monitored for biomolecule stability. |

Purification and Characterization of APDye 350 Picolyl Azide Conjugates

Following the conjugation reaction, a critical step is the purification of the APDye 350-labeled biomolecule from unreacted dye and other reaction components. Subsequent characterization is then essential to validate the success of the conjugation and to quantify its efficiency.

Chromatographic Separation Techniques for Conjugate Isolation

Chromatography is the primary method for isolating purified biomolecule-dye conjugates. The choice of technique depends on the properties of the biomolecule and the nature of the impurities.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is highly effective for removing small molecules, such as excess APDye 350 Picolyl Azide and residual catalyst, from much larger protein or antibody conjugates. The conjugate, being larger, elutes earlier from the column, while the smaller, unconjugated dye molecules are retained longer, allowing for effective separation. aatbio.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. cellmosaic.com While powerful, the use of organic solvents and acidic mobile phases can be denaturing for some proteins. However, it is a valuable analytical tool for assessing purity and can be used for the purification of more robust biomolecules like peptides. cellmosaic.com

Affinity Chromatography: If the biomolecule has a specific binding partner or tag (e.g., a His-tag or an antigen-binding site), affinity chromatography can be used for highly specific purification. instras.com This method separates the conjugated biomolecule from all other components, including any unconjugated dye.

Table 2: Comparison of Chromatographic Techniques for Conjugate Purification

| Technique | Principle of Separation | Primary Application for Conjugates | Advantages | Limitations |

|---|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of excess small molecules (dye, catalyst). aatbio.com | Mild, non-denaturing conditions; maintains protein activity. | Does not separate based on degree of labeling. |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separation of conjugates with different dye-to-biomolecule ratios. americanpharmaceuticalreview.com | Non-denaturing conditions; high resolution. researchgate.net | Requires high salt concentrations, which can cause precipitation for some proteins. researchgate.net |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution analysis and purification of peptides and small proteins. | High resolving power and sensitivity. | Often uses denaturing organic solvents and acidic conditions. americanpharmaceuticalreview.com |

| Affinity Chromatography | Specific Binding Interactions | Highly specific isolation of the target biomolecule conjugate. instras.com | Exceptional purity in a single step. | Requires a suitable affinity tag or ligand; may require harsh elution conditions. |

Spectroscopic Validation of Conjugate Formation

UV-Visible and fluorescence spectroscopy are indispensable tools for confirming the formation of a conjugate and determining the extent of labeling.

UV-Visible Spectroscopy: This technique is used to quantify the concentrations of both the biomolecule and the conjugated dye in the purified sample, which allows for the calculation of the Degree of Labeling (DOL). abberior.rocksarizona.edu The DOL is the average number of dye molecules conjugated to each biomolecule. abberior.rocks The calculation requires measuring the absorbance of the conjugate solution at two wavelengths: the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the dye (approximately 346 nm for APDye 350). vectorlabs.comaxispharm.com

The protein concentration is determined using the Beer-Lambert law, but the absorbance at 280 nm must be corrected for the contribution of the dye's absorbance at that wavelength. arizona.edugbiosciences.com

The formula for DOL is: DOL = (A_max_dye * ε_protein) / ((A_280 - A_max_dye * CF_280) * ε_dye)

Where:

A_max_dye is the absorbance of the conjugate at the dye's λmax (~346 nm).

A_280 is the absorbance of the conjugate at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the dye at its λmax (19,000 M⁻¹cm⁻¹ for APDye 350). vectorlabs.com

CF_280 is the correction factor (A₂₈₀ / Aₘₐₓ of the free dye). arizona.edu

An optimal DOL is crucial, as low labeling can result in weak signals, while excessive labeling can lead to fluorescence self-quenching and potential loss of biological activity. aatbio.comthermofisher.com For antibodies, a DOL between 2 and 10 is often considered ideal. aatbio.com

Fluorescence Spectroscopy: After confirming covalent attachment via UV-Vis spectroscopy and calculating the DOL, fluorescence spectroscopy is used to verify that the conjugated dye retains its fluorescent properties. An emission spectrum is recorded after exciting the sample at or near the dye's excitation maximum (~346 nm). The presence of the characteristic emission peak of APDye 350 (~445 nm) confirms that the fluorophore is functional. vectorlabs.com Changes in the quantum yield or spectral shifts upon conjugation can sometimes occur due to interactions between the dye and the biomolecule. nih.gov

Table 3: Example Data for DOL Calculation of an IgG-APDye 350 Conjugate

| Parameter | Value | Source/Note |

|---|---|---|

| Molar Extinction Coefficient of IgG (ε_protein) | 210,000 M⁻¹cm⁻¹ | Typical value for human IgG at 280 nm. |

| Molar Extinction Coefficient of APDye 350 (ε_dye) | 19,000 M⁻¹cm⁻¹ | At ~346 nm. vectorlabs.com |

| Correction Factor (CF₂₈₀) for APDye 350 | 0.25 | Hypothetical value for this example. |

| Measured Absorbance at 280 nm (A₂₈₀) | 1.20 | From spectrophotometer reading. |

| Measured Absorbance at 346 nm (A_max_dye) | 0.38 | From spectrophotometer reading. |

| Calculated DOL | 4.2 | (0.38 * 210000) / ((1.20 - 0.38 * 0.25) * 19000) |

Mass Spectrometry for Conjugate Identification and Purity Assessment

Mass spectrometry (MS) provides an unambiguous method for confirming the covalent attachment of APDye 350 Picolyl Azide to a biomolecule and for assessing the heterogeneity of the product. wikipedia.orgthermofisher.com MS measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination. jchemrev.com

Confirmation of Conjugation: Successful conjugation is confirmed by an increase in the mass of the biomolecule that corresponds to the mass of the attached dye(s). The molecular weight of APDye 350 Picolyl Azide is 515.12 g/mol . vectorlabs.com Therefore, the mass of the conjugate will be the mass of the parent biomolecule plus n * 515.12, where 'n' is the number of dye molecules attached.

Techniques:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This is a soft ionization technique well-suited for analyzing large, intact biomolecules like proteins and antibodies. cellmosaic.comnih.gov It provides a spectrum showing the molecular weights of the different species in the sample, allowing for the direct visualization of unconjugated protein, and protein conjugated with one, two, three, or more dyes. diva-portal.orgresearchgate.net

Electrospray Ionization (ESI-MS): ESI is another soft ionization technique, often coupled with liquid chromatography (LC-MS). cellmosaic.com It can produce multiply charged ions from large molecules, making it possible to analyze high-mass proteins on mass analyzers with a more limited m/z range. nih.gov Deconvolution of the resulting spectrum yields the precise molecular weight of the intact conjugate.

Purity and Heterogeneity Assessment: MS is highly effective for determining the distribution of dye-labeled species in a sample. nih.gov The resulting spectrum can quantify the relative abundance of molecules with a DOL of 0, 1, 2, etc., providing a more detailed picture of heterogeneity than the average DOL value obtained from UV-Vis spectroscopy.

Table 4: Expected Mass Shifts in MS Analysis of a 50 kDa Protein Conjugated with APDye 350 Picolyl Azide

| Species (Protein + n Dyes) | Mass of Added Dye (Da) | Expected Total Mass (Da) |

|---|---|---|

| Unconjugated Protein (n=0) | 0 | 50,000 |

| Protein + 1 APDye 350 | 515.12 | 50,515.12 |

| Protein + 2 APDye 350 | 1030.24 | 51,030.24 |

| Protein + 3 APDye 350 | 1545.36 | 51,545.36 |

| Protein + 4 APDye 350 | 2060.48 | 52,060.48 |

Development of APDye 350 Picolyl Azide-Based Research Probes

The unique properties of APDye 350 Picolyl Azide, particularly its efficient click chemistry reactivity and blue fluorescence, make it a valuable tool for the development of custom probes for biological research.

Synthesis of Novel Conjugates for Targeted Biomarker Detection

The synthesis of targeted fluorescent probes is a powerful strategy for visualizing and tracking specific biomarkers in cells and tissues. This is achieved by conjugating APDye 350 Picolyl Azide to a targeting moiety—such as an antibody, a peptide, or a small molecule—that has a high affinity for the biomarker of interest.

The general synthetic strategy involves two key steps:

Introduction of an Alkyne Handle: An alkyne functional group is chemically or metabolically introduced into the targeting molecule. For proteins and antibodies, this can be done by reacting lysine or cysteine residues with an alkyne-containing crosslinker. Alternatively, non-canonical amino acids containing alkyne groups can be incorporated during protein expression.

Click Chemistry Conjugation: The alkyne-modified targeting molecule is then reacted with APDye 350 Picolyl Azide via a copper-catalyzed click reaction. jenabioscience.com

The picolyl azide structure is highly advantageous in this context. Its ability to chelate copper enhances the reaction rate, allowing for the use of very low, and thus less cytotoxic, concentrations of the copper catalyst. nih.govfrontiersin.org This is particularly important when working with sensitive biomolecules like antibodies, where maintaining their structure and binding function is paramount.

For example, to create a probe for detecting a cancer-specific cell surface receptor, a monoclonal antibody that binds to that receptor would first be modified with an alkyne group. Subsequently, APDye 350 Picolyl Azide would be "clicked" onto the antibody. The resulting fluorescently-labeled antibody can then be used in applications like flow cytometry or fluorescence microscopy to specifically label and detect cancer cells expressing the target receptor. The bright blue fluorescence of APDye 350 makes it suitable for multiplexing experiments with other fluorescent probes in the green, red, and far-red spectral regions. vectorlabs.comaxispharm.com

Table of Mentioned Compounds

Creation of Multi-labeling Strategies Utilizing APDye 350 Picolyl Azide

The development of multi-labeling strategies in biological imaging is crucial for the simultaneous visualization of multiple molecular targets, providing a more comprehensive understanding of complex cellular processes. The unique properties of APDye 350 Picolyl Azide, particularly its enhanced reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitate its integration into sophisticated multi-labeling schemes. The internal copper-chelating motif of the picolyl azide allows for a significant reduction in the required copper catalyst concentration, which in turn enhances the biocompatibility of the labeling procedure and preserves the fluorescence of other probes, such as fluorescent proteins, that are sensitive to higher copper levels.

One of the primary strategies for multi-labeling involves the orthogonal application of different bioorthogonal chemistries. In this approach, APDye 350 Picolyl Azide can be used for the CuAAC reaction to label a specific target that has been metabolically or enzymatically functionalized with an alkyne group. Concurrently, a second target can be labeled using a different bioorthogonal reaction that does not cross-react with the components of the CuAAC system. Examples of such orthogonal chemistries include strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (IEDDA) reactions. This allows for the precise and independent labeling of two or more distinct molecular species within the same biological sample.

Another effective multi-labeling strategy leverages the improved biocompatibility of the picolyl azide-driven CuAAC to enable co-imaging with genetically encoded fluorescent proteins (FPs). The reduced copper concentration necessary for efficient labeling with APDye 350 Picolyl Azide minimizes the quenching of fluorescence and cytotoxic effects that can compromise the integrity of FP-tagged targets. This compatibility allows researchers to combine the specific, covalent labeling of a target with APDye 350 Picolyl Azide with the live-cell imaging capabilities of fluorescent proteins, enabling the dynamic tracking of multiple proteins or cellular structures.

Research findings have demonstrated the successful implementation of picolyl azide-containing fluorescent reporters in multi-labeling experiments. For instance, studies involving the imaging of alkyne-labeled lipids have shown that the use of picolyl azide reporters significantly enhances the signal intensity compared to their non-chelating counterparts, even at lower copper concentrations. This enhanced sensitivity is critical for detecting low-abundance targets. Furthermore, the milder reaction conditions afforded by picolyl azides have been shown to be compatible with the co-imaging of various fluorescent proteins, preserving their fluorescent signal.

The following table, derived from studies on the compatibility of picolyl azide-based click chemistry with fluorescent protein imaging, illustrates the impact of reduced copper concentration on the fluorescence of different proteins. This data underscores the utility of picolyl azides in creating robust multi-labeling strategies.

| Fluorescent Protein | Protein Family | Fluorescence Signal with 200 µM CuTFB | Fluorescence Signal with 2 mM CuSO4 |

|---|---|---|---|

| mTagBFP2 | - | ++ | - |

| Sirius | - | ++ | - |

| mTurquoise2 | - | ++ | - |

| ECFP | - | ++ | - |

| EGFP | - | ++ | - |

| mEmerald | - | ++ | - |

| EYFP | - | ++ | - |

| mVenus | - | ++ | - |

| mOrange2 | - | ++ | - |

| mKO2 | - | ++ | - |

| tdTomato | - | ++ | - |

| mCherry | - | ++ | - |

| mKate2 | - | ++ | - |

| mPlum | - | ++ | - |

| Dendra2 | - | ++ | - |

| Eos3.2 | - | ++ | - |

| mIrisFP | - | ++ | - |

| PS-CFP2 | - | ++ | - |

| Kaede | - | ++ | - |

| KikGR1 | - | ++ | - |

*Data adapted from Thiele et al., J. Lipid Res. 2016. The table illustrates the compatibility of click chemistry reactions with various fluorescent proteins under different copper catalyst concentrations. The use of lower copper concentrations (200 µM CuTFB), enabled by picolyl azide reporters, shows excellent preservation of fluorescent protein signals (++), while higher concentrations (2 mM CuSO4) lead to significant signal reduction (-). This demonstrates the advantage of using picolyl azides for multi-labeling experiments involving fluorescent proteins. nih.govresearchgate.net

Advanced Applications of Apdye 350 Picolyl Azide in Biological and Biomedical Research

High-Resolution Fluorescence Imaging Techniques

The favorable spectral properties and enhanced reaction efficiency of APDye 350 Picolyl Azide (B81097) make it well-suited for a range of high-resolution fluorescence imaging applications. vectorlabs.com Its utility spans from routine sample visualization to advanced, high-content imaging modalities.

Confocal Microscopy Applications

Confocal microscopy is a primary tool for biological investigation, offering improved resolution and optical sectioning compared to widefield fluorescence microscopy. APDye 350 Picolyl Azide is routinely used to generate stable signals for imaging applications, including confocal microscopy. nih.govnih.govvectorlabs.com Its excitation maximum at 346 nm is compatible with common UV or violet laser lines (e.g., 350 nm or 405 nm) available on many confocal systems. The resulting blue fluorescence emission at 445 nm is effective for visualizing a wide array of alkyne-labeled targets, such as proteins, nucleic acids, and lipids, with high specificity and clarity. The ability of confocal microscopes to reduce out-of-focus light is particularly beneficial for resolving the spatial distribution of biomolecules labeled with APDye 350 Picolyl Azide within thick specimens or complex cellular environments.

Compatibility with Super-Resolution Microscopy (e.g., STED, SIM)

Super-resolution microscopy (SRM) techniques bypass the diffraction limit of light, enabling visualization of cellular structures at near-molecular resolution. nih.gov Methods like Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM) rely on specific fluorophore characteristics and high labeling densities to achieve this enhanced resolution. nih.gov

Click chemistry, the reaction mechanism for APDye 350 Picolyl Azide, is a highly valuable tool for SRM because it facilitates the high-density, covalent labeling required by the sampling theorem for accurate image reconstruction. nih.govrsc.orgscispace.com While red-emitting dyes are commonly used for single-color SRM techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), blue-shifted fluorescent probes can be valuable as additional labels in multicolor STED imaging setups. nih.govnih.gov Therefore, APDye 350 Picolyl Azide is a potential candidate for such multi-color SRM applications, where its distinct spectral properties would allow it to be imaged alongside other fluorophores. axispharm.com

Live Cell Imaging Protocols

A significant advantage of the picolyl azide functional group is the enhanced biocompatibility it confers to the CuAAC labeling reaction. vectorlabs.comvectorlabs.com The internal copper-chelating motif boosts the reaction efficiency, which allows for a dramatic reduction in the concentration of the copper catalyst. nih.govnih.gov Since high concentrations of copper are toxic to cells, this feature is critical for imaging dynamic processes in living systems. vectorlabs.com The reduced toxicity and increased sensitivity make APDye 350 Picolyl Azide particularly valuable for the detection of low-abundance targets or for time-course studies in live cells, minimizing perturbation to normal cellular physiology. nih.govvectorlabs.comvectorlabs.com

Tissue Section Labeling and Analysis

APDye 350 Picolyl Azide is applicable to the labeling and localization of biomolecules within fixed tissue sections. axispharm.com The click chemistry-based protocol provides a highly specific method for tagging alkyne-modified molecules in situ. One advanced application involves combining click chemistry with tissue clearing techniques. This approach renders tissue transparent, allowing for deep, three-dimensional imaging of drug-target engagement or the distribution of specific cell types throughout intact tissue volumes. The protocol is compatible with subsequent molecular marker staining, enabling the correlation of the labeled molecule's location with specific cellular phenotypes.

| Application | Key Feature of APDye 350 Picolyl Azide | Research Finding |

| Live Cell Imaging | Picolyl azide moiety allows for low, non-toxic copper catalyst concentrations. nih.govvectorlabs.com | Enables imaging of dynamic processes in living systems with reduced cell toxicity. nih.govvectorlabs.com |

| Flow Cytometry | Bright, stable blue fluorescence compatible with UV excitation lasers. | Efficiently detects cell proliferation (EdU incorporation) and is compatible with multiplexed staining. |

| Tissue Labeling | Specific covalent labeling via click chemistry. | Allows for in situ visualization of target molecules, compatible with tissue clearing for 3D analysis. |

| Multiplexed Analysis | Emission at 445 nm reduces spectral overlap with common green/yellow fluorophores. axispharm.com | Facilitates multi-parameter analysis by being combined with other fluorescent dyes and proteins. |

Flow Cytometry and Cell Sorting Methodologies

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a suspension. APDye 350 Picolyl Azide is routinely employed to generate stable signals for flow cytometric analysis. nih.govnih.govaxispharm.com

A prominent application is in cell proliferation assays. For instance, the nucleoside analog 5-ethynyl-2´-deoxyuridine (EdU) can be incorporated into newly synthesized DNA. Following fixation and permeabilization, the alkyne group on the EdU molecule is detected with a fluorescent picolyl azide, such as one spectrally similar to APDye 350. This click reaction-based detection is significantly milder than the harsh DNA denaturation steps required for traditional BrdU assays, better preserving cell morphology and antigen recognition sites for multiplexed analysis.

Multiplexed Staining Strategies

The spectral characteristics of APDye 350 Picolyl Azide are advantageous for multiplexed flow cytometry experiments. Its emission peak at 445 nm, following excitation by a UV or violet laser, occupies a distinct part of the spectrum. This placement reduces spectral overlap with commonly used fluorophores excited by other lasers, such as green-emitting dyes (e.g., Alexa Fluor 488) or red-emitting phycoerythrin (R-PE) tandems. The mild reaction conditions of the click chemistry protocol also preserve fluorescent proteins, allowing for the simultaneous analysis of proliferation (via EdU) and the expression of reporters like GFP or RFP. This compatibility enables researchers to conduct complex, multi-parameter analyses, correlating phenomena like cell cycle status with the expression of various cell surface or intracellular markers.

Quantitative Analysis of Labeled Cellular Populations

The quantitative analysis of distinct cellular populations is fundamental to immunology, cell biology, and diagnostics. Flow cytometry stands as a primary tool for this purpose, enabling the high-throughput analysis of individual cells within a heterogeneous sample. The precision of this technique is highly dependent on the quality of the fluorescent probes used for labeling. APDye 350 Picolyl Azide has emerged as a superior reagent for these applications due to its advanced chemical properties that translate into more accurate and sensitive quantification.

APDye 350 Picolyl Azide is a blue-fluorescent probe routinely used to generate stable signals in both imaging and flow cytometry. vectorlabs.comvectorlabs.com Its key innovation lies in the incorporation of a picolyl azide moiety, which contains a copper-chelating motif. vectorlabs.comvectorlabs.com This structure raises the effective concentration of the Cu(I) catalyst at the reaction site during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. vectorlabs.comvectorlabs.com The result is a significantly more efficient and biocompatible labeling reaction. vectorlabs.com This enhanced reactivity allows for a substantial increase in signal intensity—reportedly up to 40-fold compared to conventional azides—and permits a tenfold reduction in the required copper catalyst concentration. vectorlabs.comvectorlabs.com

These features are particularly advantageous for quantitative flow cytometry. The increased brightness facilitates the clear distinction of dimly labeled populations from background noise, which is crucial for the detection of low-abundance targets. vectorlabs.com Furthermore, the reduced copper concentration minimizes cellular toxicity, ensuring that the analysis reflects the physiological state of the cells without introducing artifacts from the labeling process itself. vectorlabs.com This improved biocompatibility is vital for studies involving living cells or sensitive cell types. vectorlabs.com

| Feature | APDye 350 Picolyl Azide Labeling | Conventional Azide Labeling | Reference |

|---|---|---|---|

| Reaction Mechanism | Chelation-Promoted Azide-Alkyne Cycloaddition (CPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | interchim.com |

| Signal Intensity | Up to 40-fold increase | Standard | vectorlabs.comvectorlabs.com |

| Required Copper Concentration | Significantly lower (up to 10-fold reduction) | Standard (higher levels) | vectorlabs.comvectorlabs.com |

| Biocompatibility | High, due to reduced copper toxicity | Lower, potential for cytotoxicity | vectorlabs.com |

| Sensitivity | Enhanced, suitable for low-abundance targets | Standard, may miss low-abundance targets | vectorlabs.com |

Bioconjugation for Functional Assays and Diagnostics

Bioconjugation, the process of covalently linking molecules, is a cornerstone of modern biomedical research, enabling the creation of novel probes and reagents for a wide array of functional assays. cambridge.org Click chemistry, particularly CuAAC, has become a favored method for bioconjugation due to its high specificity, efficiency, and bioorthogonality—meaning its components react only with each other and not with native biological functional groups. interchim.comnih.govfrontiersin.org APDye 350 Picolyl Azide leverages an advanced form of this reaction, Chelation-Promoted Azide-Alkyne Cycloaddition (CPAAC), making it an exceptionally effective tool for creating fluorescent bioconjugates. interchim.com

The picolyl azide group accelerates the click reaction, ensuring rapid and complete conjugation even under challenging, biocompatible conditions. vectorlabs.com This allows for the stable attachment of the bright, photostable APDye 350 fluorophore to various biomolecules, including proteins and nucleic acids, without compromising their function. axispharm.com

Understanding the complex web of protein-protein interactions (PPIs) is essential for deciphering cellular pathways. Bioconjugation techniques are used to label proteins to visualize and quantify these interactions. cambridge.org APDye 350 Picolyl Azide can be used to label a protein of interest that has been metabolically or enzymatically modified to contain an alkyne group. nih.gov The resulting fluorescently tagged protein can be used in various assays to study PPIs. For instance, in Förster Resonance Energy Transfer (FRET) microscopy, APDye 350 could act as a donor or acceptor fluorophore when paired with a suitable partner dye on a putative interacting protein. A FRET signal would indicate that the two proteins are in close proximity, suggesting a direct interaction. The high labeling efficiency and brightness of APDye 350 Picolyl Azide ensure a robust signal for sensitive detection. vectorlabs.com

Nucleic acid hybridization assays, such as Fluorescence In Situ Hybridization (FISH), are critical for visualizing the location and abundance of specific DNA or RNA sequences within cells and tissues. mdpi.com These techniques rely on fluorescently labeled oligonucleotide probes that bind to their complementary target sequence. nih.govnih.gov The creation of these probes requires the covalent attachment of a fluorophore to the oligonucleotide. nih.gov

Using APDye 350 Picolyl Azide for this purpose offers significant advantages. Oligonucleotides can be synthesized with a terminal alkyne modification, which can then be "clicked" with APDye 350 Picolyl Azide. acs.org The reaction's efficiency and, crucially, the low concentration of copper required, are beneficial as high copper levels can potentially damage the nucleic acid structure. vectorlabs.com The resulting APDye 350-labeled probe will have a bright and stable blue fluorescence, enabling sensitive detection of target sequences in applications like mRNA tracking or genetic mapping. vectorlabs.comnih.gov

A biosensor is an analytical device that combines a biological recognition element with a signal transducer to detect a target analyte. Fluorescent biosensors translate a binding event into a measurable change in fluorescence. mdpi.com The modular nature of click chemistry makes it an ideal strategy for constructing biosensors, allowing for the easy and specific coupling of recognition molecules (e.g., antibodies, aptamers) to signaling molecules (e.g., fluorophores). electrochemsci.org

APDye 350 Picolyl Azide is well-suited to serve as the fluorescent transducer component in such a biosensor. A recognition element, such as an alkyne-modified aptamer or antibody fragment, can be specifically designed to bind a target molecule. This recognition element can then be covalently linked to APDye 350 Picolyl Azide via the click reaction. electrochemsci.org The resulting conjugate acts as a biosensor where the binding of the target analyte could induce a conformational change that alters the fluorescence of the APDye 350, or it could be used in an assay format where unbound sensor is washed away and the remaining fluorescence is quantified. The high quantum yield and photostability of the dye contribute to the development of sensitive and robust biosensors. axispharm.com

Probing Dynamic Biological Processes

A major goal in cell biology is to move from static snapshots to dynamic visualizations of cellular processes in real-time and in living systems. This requires labeling tools that are not only specific but also minimally disruptive to the cell's natural functions. The enhanced biocompatibility of the click reaction enabled by APDye 350 Picolyl Azide makes it a premier tool for live-cell imaging. vectorlabs.com The ability to use low copper concentrations avoids the cytotoxic effects associated with traditional CuAAC, allowing researchers to study cellular dynamics over extended periods without inducing stress or cell death. frontiersin.org

The movement, or trafficking, of biomolecules like proteins and lipids to specific subcellular locations is fundamental to their function. Fluorescently labeling these molecules allows for their visualization and tracking using live-cell microscopy. APDye 350 Picolyl Azide is instrumental in this context. For example, cells can be supplied with alkyne-modified metabolic precursors, such as an alkyne-tagged amino acid or fatty acid. nih.gov These precursors are incorporated by the cell's natural machinery into newly synthesized proteins or lipids.

Following metabolic incorporation, the cells can be treated with APDye 350 Picolyl Azide. The highly efficient, cell-compatible click reaction labels the newly synthesized, alkyne-containing biomolecules. nih.gov Researchers can then use fluorescence microscopy to track the movement of these labeled molecules. The bright and photostable signal from APDye 350 allows for clear imaging and tracking of their path through various cellular compartments, providing insights into processes like protein secretion, endocytosis, or lipid droplet formation. vectorlabs.comaxispharm.com

Investigating Cellular Metabolism

The investigation of cellular metabolism through the visualization of newly synthesized biomolecules has been significantly advanced by the use of bioorthogonal chemistry, with APDye 350 Picolyl Azide serving as a key detection reagent. The underlying strategy, known as metabolic labeling, involves introducing a small, bioorthogonally reactive group, typically a terminal alkyne, into a specific class of biomolecules. This is achieved by supplying cells with a metabolic precursor or building block that has been chemically modified to contain an alkyne handle. The cellular metabolic machinery processes this analog and incorporates it into nascent macromolecules such as proteins, glycans, or lipids.

Once these alkyne-tagged biomolecules are integrated into the cellular architecture, they can be specifically and covalently labeled through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. APDye 350 Picolyl Azide is an ideal reagent for this step. Its terminal azide group reacts with the incorporated alkyne handles, attaching the blue-fluorescent APDye 350 fluorophore to the target biomolecules. This allows for the direct visualization of metabolic activity using fluorescence-based imaging techniques, including confocal microscopy and flow cytometry. nih.govharvard.edu

The "picolyl azide" feature of APDye 350 is particularly advantageous in this context. The picolyl group acts as an intramolecular copper-chelating ligand, which increases the effective concentration of the Cu(I) catalyst at the site of the reaction. vectorlabs.com This enhancement in reaction kinetics allows for a significant reduction in the required copper concentration, which is crucial for maintaining cell viability and reducing background fluorescence, especially in live-cell imaging experiments. nih.govnih.gov Research has shown that implementing a picolyl moiety in the azide reporter can dramatically increase the sensitivity of detection compared to conventional azide probes. nih.govresearchgate.net

This methodology has been successfully applied across various areas of metabolic research:

Nascent Proteome Analysis: To study protein synthesis, cells are cultured with non-canonical amino acids containing an alkyne or azide handle, such as homopropargylglycine (HPG) or azidohomoalanine (AHA). princeton.edu These amino acids are incorporated into newly synthesized proteins by the cell's translational machinery. Subsequent reaction with APDye 350 Picolyl Azide allows for the fluorescent tagging and visualization of the entire cohort of proteins made during the labeling period, providing a snapshot of the cellular translatome. springernature.com

Glycan and Glycoprotein Imaging: The study of glycosylation, a critical post-translational modification, is enabled by using alkyne-modified monosaccharide analogs, such as alkynyl derivatives of fucose, N-acetylmannosamine (ManNAc), or N-acetylglucosamine (GlcNAc). nih.govnih.govresearchgate.net These sugar analogs are metabolized and incorporated into glycan chains on glycoproteins and glycolipids. Labeling with APDye 350 Picolyl Azide enables the visualization of glycan trafficking, localization, and changes in glycosylation patterns associated with disease states like cancer. nih.gov

Lipid Metabolism and Trafficking: To track the synthesis and distribution of lipids, cells can be fed alkyne-bearing analogs of essential lipid precursors, such as propargyl-choline for phospholipids or alkyne-modified fatty acids and isoprenoids for other lipid species. harvard.edunih.govnih.gov The subsequent click reaction with APDye 350 Picolyl Azide facilitates the imaging of lipid localization in membranes and organelles, providing insights into membrane dynamics and lipid metabolism. nih.gov

The data below summarizes various metabolic labeling studies where a fluorescent picolyl azide reporter like APDye 350 Picolyl Azide is used for detection.

| Metabolic Target | Alkyne-Tagged Precursor | Cell Line Example(s) | Research Finding |

| Sialylated Glycans | Alkynyl N-acetylmannosamine (ManNAc) analog | Hep3B (Hepatocellular carcinoma) | Visualization of newly synthesized sialyl glycoconjugates, with localization observed at the cell surface and in the Golgi apparatus. nih.gov |

| Fucosylated Glycans | Alkynyl fucose analog | Jurkat, HeLa, CHO | Incorporation into cellular glycans, allowing for fluorescent imaging of fucosylated glycoproteins. researchgate.net |

| Choline Phospholipids | Propargyl-choline | NIH 3T3 | Strong incorporation into all classes of choline phospholipids, enabling direct imaging of phospholipid synthesis, turnover, and localization in organelles. harvard.edu |

| Prenylated Proteins | Alkyne-modified isoprenoid analogues | Mammalian cells | Visualization of metabolically labeled prenylated proteins via in-gel fluorescence analysis after click reaction with an azide-fluorophore. nih.govnih.gov |

| Nascent Proteins | Azidonorleucine (ANL) or Homopropargylglycine (HPG) | HEK293T, various mouse tissues | Cell-type-specific labeling of newly synthesized proteins in vivo, allowing for their subsequent purification and identification. springernature.com |

Enzyme Activity Monitoring

APDye 350 Picolyl Azide is a critical tool for monitoring enzyme activity directly within complex biological systems, primarily through a powerful chemoproteomic technique known as Activity-Based Protein Profiling (ABPP). nih.govnih.gov ABPP utilizes specially designed chemical probes, or Activity-Based Probes (ABPs), to report on the functional state of entire enzyme families. This approach provides a direct measure of enzyme function, rather than just abundance levels, which is a significant advantage over traditional proteomic methods. mdpi.com

The ABPP workflow in this context is a two-step process:

Labeling with an Activity-Based Probe (ABP): The first step involves treating a biological sample (e.g., live cells, cell lysates, or tissues) with a custom-designed ABP. nih.gov A typical ABP consists of three key components: a reactive group (or "warhead") that covalently binds to a nucleophilic residue in the active site of a target enzyme, a linker, and a bioorthogonal reporter tag, which is typically a terminal alkyne. nih.gov The probe's design ensures that it only reacts with active enzymes, as the enzyme's catalytic machinery is required to mediate the covalent modification. Inactive enzymes or inhibited enzymes will not be labeled. mdpi.com The use of a small alkyne reporter tag is crucial as it generally does not interfere with the probe's reactivity, selectivity, or cell permeability, which can be a problem with bulkier tags like fluorophores. mdpi.com

Bioorthogonal Ligation with APDye 350 Picolyl Azide: After the ABP has covalently labeled its target enzymes, the sample is typically lysed (if labeling was done in live cells), and the proteome is subjected to a CuAAC click reaction. APDye 350 Picolyl Azide is added to the mixture, where it specifically and efficiently reacts with the alkyne tag on the enzyme-bound probes. mdpi.com This ligation step attaches the APDye 350 fluorophore to the active enzymes, enabling their detection and analysis. nih.gov

The resulting fluorescently tagged enzymes can be visualized as bands after separation by SDS-PAGE and in-gel fluorescence scanning. nih.gov This allows for the profiling of the activity of entire enzyme families, such as cysteine proteases or proteasome subunits, and can reveal how their activity changes in response to drug treatment or in disease states. nih.govuniversiteitleiden.nl

The enhanced reactivity afforded by the picolyl azide moiety is highly beneficial for ABPP, as it ensures a rapid and complete ligation to the alkyne-tagged proteins, maximizing signal and sensitivity. vectorlabs.com This allows for the detection of low-abundance active enzymes that might otherwise be missed.

The table below outlines the general components and workflow for an ABPP experiment utilizing an alkyne-functionalized probe and a fluorescent azide reporter.

| Step | Component / Action | Purpose |

| 1. Probe Design | Activity-Based Probe (ABP) with three elements: 1. Reactive Group (Warhead): Covalently binds enzyme active site. 2. Linker: Connects warhead and reporter tag. 3. Reporter Tag: Terminal Alkyne. | To create a molecule that selectively and covalently labels the active form of a target enzyme or enzyme family. The alkyne serves as a handle for bioorthogonal ligation. nih.gov |

| 2. Labeling | Incubation of the biological sample (cells, lysate) with the alkyne-ABP. | The ABP covalently modifies the active sites of its target enzymes within the complex proteome. nih.gov |

| 3. Ligation | Addition of APDye 350 Picolyl Azide and Cu(I) catalyst to the sample. | The azide group of the dye "clicks" onto the alkyne handle of the ABP-labeled enzymes, attaching the fluorescent tag. mdpi.com |

| 4. Analysis | Separation of proteins by SDS-PAGE and subsequent in-gel fluorescence scanning. | To visualize the fluorescently-tagged active enzymes, allowing for the assessment of their activity levels. Bands on the gel correspond to active enzymes. nih.gov |

| 5. (Optional) Identification | Excision of fluorescent bands and analysis by mass spectrometry. | To identify the specific enzymes that were labeled by the activity-based probe. mdpi.com |

Comparative Analysis of Apdye 350 Picolyl Azide with Analogous Fluorescent Probes

Comparison with Traditional Azide (B81097) Dyes (e.g., non-picolyl azides)

The primary distinction between APDye 350 Picolyl Azide and traditional azide-functionalized dyes lies in the incorporation of a picolyl group, which contains a pyridine (B92270) ring adjacent to the azide moiety. This structural feature significantly enhances the performance of the dye in CuAAC reactions.

The presence of the picolyl group dramatically accelerates the rate of the CuAAC reaction. vectorlabs.comnih.gov This enhancement is attributed to the ability of the pyridine nitrogen in the picolyl group to chelate the copper(I) catalyst, thereby increasing its effective concentration at the site of the reaction between the azide and the alkyne. vectorlabs.com Research has shown that this chelation-assisted mechanism can lead to a substantial increase in reaction speed and efficiency. For instance, in one study, picolyl azides yielded detectable products within 30 minutes under conditions where conventional azides showed no reaction. nih.gov

This rate enhancement is so significant that it can more than compensate for a tenfold reduction in the copper catalyst concentration without compromising labeling efficiency. nih.govvectorlabs.com The accelerated kinetics are particularly advantageous for detecting low-abundance biomolecules, where a more efficient reaction can lead to a significant increase in signal intensity, reportedly by up to 40-fold compared to conventional azides. vectorlabs.comnih.gov

| Feature | APDye 350 Picolyl Azide | Traditional Azide Dyes (Non-picolyl) |

|---|---|---|

| Reaction Mechanism | Chelation-assisted CuAAC | Standard CuAAC |

| Reaction Kinetics | Dramatically accelerated | Slower |

| Required Copper Concentration | Lower concentrations are effective | Higher concentrations are typically required |

| Signal Intensity | Up to 40-fold increase reported | Baseline |

A significant challenge in applying CuAAC for live-cell imaging is the cytotoxicity associated with the copper catalyst, which can generate reactive oxygen species (ROS). acs.orgnih.gov The ability to achieve efficient labeling with significantly lower concentrations of copper is a major advantage of picolyl azides, leading to improved biocompatibility. vectorlabs.com By reducing the required copper concentration by at least tenfold, picolyl azides minimize copper-induced toxicity, making them more suitable for applications in living cells and organisms. nih.govvectorlabs.com

The combination of a copper-chelating azide with advanced copper-stabilizing ligands allows for CuAAC to be performed on live cells at copper concentrations as low as 40 µM, a level at which no toxicity has been observed. frontiersin.org This reduction in cellular perturbation is critical for obtaining biologically relevant data, as it minimizes the stress on the cells and the potential for artifacts caused by a toxic reaction environment. acs.orgnih.gov

Comparative Performance against Alexa Fluor® 350 and Equivalent Dyes

APDye 350 is designed to be a spectral equivalent to Alexa Fluor® 350, a widely used and well-characterized blue-fluorescent dye. axispharm.com Both dyes are optimally excited around 346 nm and have emission maxima at approximately 445 nm. vectorlabs.comaxispharm.com This spectral similarity allows for their use with standard filter sets designed for blue-fluorescent probes like AMCA and DyLight 350. vectorlabs.comaxispharm.com

In tissue immunofluorescence studies, conjugates of AZDye 350 and Alexa Fluor® 350 demonstrated equivalent fluorescence intensity and signal-to-noise ratios when imaged under identical conditions, including the same exposure times. vectorlabs.com This suggests a comparable level of brightness in practical applications. The high water solubility of AZDyes also contributes to a good signal-to-noise ratio by minimizing non-specific binding and aggregation, which can lead to lower background fluorescence. vectorlabs.com The enhanced reactivity of the picolyl azide moiety can further contribute to a higher signal-to-noise ratio in click chemistry applications by ensuring more efficient labeling of the target molecule. nih.gov

| Parameter | APDye 350 Picolyl Azide | Alexa Fluor® 350 Azide |

|---|---|---|

| Excitation Maximum | ~346 nm vectorlabs.com | ~346 nm thermofisher.com |

| Emission Maximum | ~445 nm vectorlabs.com | ~442 nm fluorofinder.com |

| Extinction Coefficient | 19,000 cm-1M-1vectorlabs.com | 19,000 cm-1M-1fluorofinder.com |

| Relative Brightness | Comparable in application vectorlabs.com | High nih.gov |

| Signal-to-Noise Ratio | Equivalent in immunofluorescence vectorlabs.com | High |

| Photostability | Described as "moderately photostable" vectorlabs.com and comparable to Alexa Fluor® vectorlabs.com | Described as "moderately photostable" thermofisher.com |

Photostability, the ability of a fluorophore to resist photobleaching during prolonged exposure to excitation light, is crucial for time-lapse imaging and capturing high-quality images. Both APDye 350 and Alexa Fluor® 350 are described as being moderately photostable, which is suitable for direct imaging of high-abundance targets. vectorlabs.comthermofisher.com Comparative studies have indicated that AZDyes exhibit photostability comparable to Alexa Fluor® dyes, which allows for extended imaging times. vectorlabs.com The Alexa Fluor® series of dyes are generally known for their enhanced photostability compared to many traditional dyes. nih.gov The comparable performance of APDye 350 in this regard makes it a reliable choice for experiments that require stable fluorescence signals over time.

In multi-color imaging, the spectral properties of the chosen fluorophores are critical to minimize crosstalk, which occurs when the emission of one fluorophore bleeds into the detection channel of another. nih.gov The emission spectrum of APDye 350, like Alexa Fluor® 350, is slightly shorter than that of other blue fluorophores such as AMCA, which can reduce its spectral overlap with commonly used green fluorophores like fluorescein (B123965) or Alexa Fluor® 488. thermofisher.com

However, due to the broad nature of fluorescence emission spectra, some degree of overlap is often unavoidable, especially when using multiple fluorophores. nih.gov Careful selection of excitation sources and emission filters is essential to minimize crosstalk. For instance, when pairing APDye 350 with a green fluorescent protein (GFP), there is potential for the tail of the APDye 350 emission to overlap with the excitation spectrum of GFP, and for the broad emission of APDye 350 to bleed into the green channel. thermofisher.comresearchgate.net Therefore, sequential scanning or spectral unmixing techniques may be necessary to accurately distinguish the signals from each fluorophore in a multi-color experiment. nih.gov

Evaluation of the Picolyl Azide Motif across Different Fluorophore Scaffolds

The picolyl azide motif, characterized by a pyridine ring adjacent to the azidomethyl group, functions as a copper-chelating agent. nih.govnih.gov This chelation increases the effective concentration of the Cu(I) catalyst at the site of the reaction, thereby accelerating the rate of the cycloaddition. vectorlabs.comvectorlabs.comvectorlabs.com This intrinsic catalytic assistance has profound implications for the design and application of fluorescent probes in complex biological environments.

Enhanced Reaction Kinetics:

Research has demonstrated that azides incorporating a copper-chelating picolyl motif undergo significantly faster CuAAC reactions compared to their non-chelating counterparts. nih.gov In vitro studies have shown that under low copper concentrations (e.g., 10 µM CuSO4 without a supporting ligand), picolyl azides can yield significant product formation within 30 minutes, whereas conventional azides show no detectable product. nih.gov This kinetic enhancement is so substantial that the reaction rate of a chelating picolyl azide at a low copper concentration can surpass that of a non-chelating azide at a much higher copper concentration. nih.gov

For instance, one study compared a picolyl azide derivative with its non-chelating benzyl (B1604629) analog. The results, summarized in the table below, highlight the dramatic rate enhancement conferred by the picolyl group.

| Azide Type | Copper Concentration (µM) | Ligand | Reaction Completion Time |

|---|---|---|---|

| Non-chelating Azide | 100 | THPTA | > 30 minutes |

| Picolyl Azide | 10 | THPTA | < 5 minutes |

| Non-chelating Azide | 10 | None | No detectable product after 30 min |

| Picolyl Azide | 10 | None | 38% product yield after 30 min |

This table illustrates the significant acceleration of the CuAAC reaction with a picolyl azide compared to a non-chelating azide, even at a tenfold lower copper concentration. nih.gov

Improved Biocompatibility: